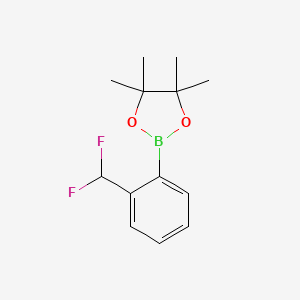

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

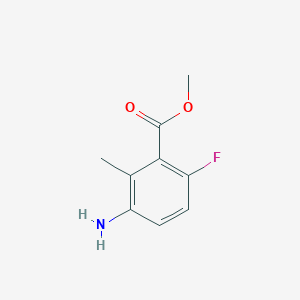

Description

Difluoromethyl phenyl sulfone is a compound used for reductive silylation and the preparation of trifluoro- and difluoromethylsilanes by reductive coupling of fluoromethyl sulfones, sulfoxides, and sulfides with chlorosilanes . It’s also used in fluoroalkylation/chloroalkylation of α,β-enones, arynes, acetylenic ketones, and other Michael acceptors .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of significant research interest. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Molecular Structure Analysis

While specific structural analysis for the compound you mentioned is not available, similar compounds have been studied using techniques like FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide valuable insights into the molecular structure of the compound.

Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation have seen significant advancements . These processes involve transferring CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Organic Synthesis

- Application : Difluoromethyl groups are used in organic synthesis .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The source did not provide specific results or outcomes obtained .

Brain-Reading Technology

- Application : While not directly related to “2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, difluoromethyl groups are often used in the development of brain-reading technologies .

- Method : Researchers have developed brain implants that can decode internal speech by recording signals from individual neurons in the brain in real time .

- Results : The technology is at an early stage and has been shown to work with only a handful of words .

Quantum Cascade Lasers

- Application : Again, while not directly related to “2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, difluoromethyl groups are often used in the development of quantum cascade lasers (QCLs) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : QCLs are revolutionizing a multitude of applications which aim to address major global challenges, from climate change to the cost of health care, to the pollution of our atmosphere and oceans, to the protection of our soldiers and first-responders .

Low-Valent Compounds with Heavy Group-14 Elements

- Field : Chemistry

- Application : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .

Photocatalytic Technology

- Field : Environmental Science

- Application : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This technology has become a hot research topic in recent years .

Quantum Internet

- Field : Quantum Physics

- Application : Quantum internet is a network that could allow information to be exchanged while encoded in quantum states .

- Method : Experiments generate quantum entanglement over optical fibers across three real cities .

- Results : The experiments are “the most advanced demonstrations so far” of the technology needed for a quantum internet .

Difluoromethylation of Heterocycles

- Field : Organic Chemistry

- Application : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

Future Directions

properties

IUPAC Name |

2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYOJSXBLFWGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

879275-72-6 | |

| Record name | 2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)